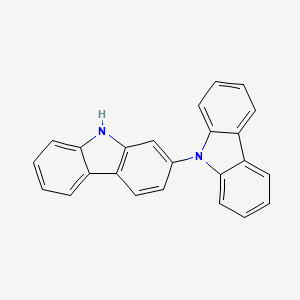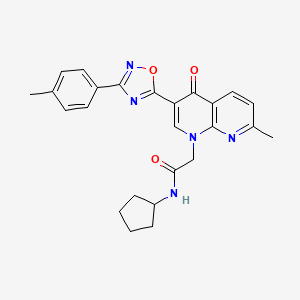
N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine” is a pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . This particular compound has an aminophenyl group, a methyl group, and a p-tolyl group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The aminophenyl, methyl, and p-tolyl groups would be attached at the 4th, 6th, and 2nd positions respectively .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidines in general undergo a variety of reactions. One common reaction is nucleophilic aromatic substitution, especially starting from halopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups attached to the pyrimidine ring. For example, the presence of the aminophenyl, methyl, and p-tolyl groups would likely influence properties such as solubility, lipophilicity, and reactivity .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
Synthesis of Novel Polymers
Research has explored the synthesis of novel polymers using diamines that contain pyridine and other heterocyclic groups. These polymers have been shown to possess good thermal stability, solubility in several solvents, and distinctive optical and electrochemical properties, making them potentially useful for various industrial applications, including flexible electronics and materials with specific light absorption and emission properties (Liaw et al., 2007).
Thermal and Mechanical Properties
Another study focused on the development of highly transparent polyimides derived from specific diamine monomers and aromatic dianhydrides. These materials demonstrated excellent solubility in polar solvents, high glass transition temperatures, and significant mechanical strength, suggesting their suitability for applications requiring materials with superior thermal and mechanical properties (Wang et al., 2015).
Medicinal Chemistry
Antibacterial Agents
The design and synthesis of phenylthiazole and phenylthiophene pyrimidindiamine derivatives have been explored for their antibacterial activities. Some derivatives exhibited potent antibacterial activity against E. coli and S. aureus, highlighting their potential as novel scaffolds for antibacterial drug development. These compounds act by disrupting bacterial cell membranes, a mechanism that may mitigate the development of resistance (Fan et al., 2020).
Photophysical Properties
Electrochromic and Fluorescent Polymers
Research into polyimides containing pyridine and triphenylamine groups has revealed materials with ambipolar electrochromic behaviors and high thermal stability. These polymers exhibit reversible redox properties and multi-electrochromic behaviors, which could be advantageous for the development of electrochromic devices and materials with specific fluorescence characteristics for sensing and imaging applications (Wang et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(4-aminophenyl)-6-methyl-2-N-(4-methylphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-12-3-7-16(8-4-12)22-18-20-13(2)11-17(23-18)21-15-9-5-14(19)6-10-15/h3-11H,19H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGROHGIPZFUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-aminophenyl)-6-methyl-N2-(p-tolyl)pyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)
![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)
![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)
![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)
![Methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)
![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)